Regioisomeric Methoxy Positioning Drives Divergent Anticancer Potency: 5,8- vs. 5,7-Dimethoxy THQ Scaffolds
The 5,7-dimethoxy regioisomer of 3,4-diaryl-1,2,3,4-tetrahydroquinoline (lead compound 3c) exhibits IC50 values of 4.9 ± 0.7 μM (A-431 skin carcinoma), 2.0 ± 0.9 μM (HT-29 colon adenocarcinoma), and 4.4 ± 1.3 μM (DU145 prostate carcinoma) in MTT antiproliferative assays . While no direct head-to-head data for the equivalent 5,8-dimethoxy-substituted analog are currently published, the established SAR within the THQ class demonstrates that the position of electron-donating methoxy groups critically governs antiproliferative potency through modulation of DNA intercalation affinity and target protein binding . This class-level inference supports the expectation that 5,8-dimethoxy-1,2,3,4-tetrahydroquinoline will exhibit a distinct selectivity and potency profile relative to the 5,7-congener.
| Evidence Dimension | Antiproliferative activity (IC50) against human cancer cell lines |
|---|---|
| Target Compound Data | No directly reported IC50 data for 5,8-dimethoxy-1,2,3,4-tetrahydroquinoline |
| Comparator Or Baseline | 5,7-dimethoxy-3,4-diaryl-THQ (compound 3c): A-431 IC50 = 4.9 ± 0.7 μM; HT-29 IC50 = 2.0 ± 0.9 μM; DU145 IC50 = 4.4 ± 1.3 μM |
| Quantified Difference | Not quantifiable without direct head-to-head data; class-level inference predicts divergent activity based on methoxy position |
| Conditions | MTT assay, 72 h drug exposure, A-431 (skin carcinoma), HT-29 (colon adenocarcinoma), DU145 (prostate carcinoma) cell lines |
Why This Matters
The documented sensitivity of THQ antiproliferative activity to methoxy position informs procurement decisions by identifying 5,8-dimethoxy-THQ as a structurally distinct tool for SAR exploration, where substitution alone is unlikely to replicate the biological performance of other regioisomers.
- [1] Rajput, S. et al. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. Molecules 2024, 29, 4273. View Source
